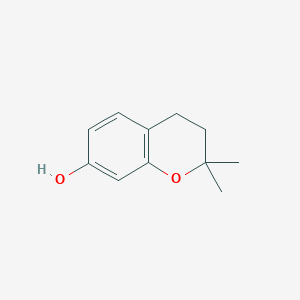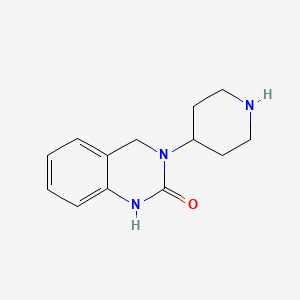
2-(3-Chlorophenyl)succinic acid
Descripción general
Descripción
2-(3-Chlorophenyl)succinic acid is a chemical compound with the CAS Number: 66041-28-9 and a molecular weight of 228.63 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of succinic acid derivatives has been a topic of interest in recent years . For instance, succinic acid can be esterified with ethanol through a consecutive reaction to yield diethyl succinate . The optimal reaction mass ratio of succinic acid to urea was found to be 2:1 .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C10H9ClO4 . The structure of succinic acid can be readily controlled with the supersaturation rate .Chemical Reactions Analysis
Succinic acid is an essential component of the Krebs or citric acid cycle and serves as an electron donor in the production of fumaric acid and FADH2 . It has been shown to be a good “natural” antibiotic because of its relative acidic or caustic nature .Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It has a molecular weight of 228.63 .Aplicaciones Científicas De Investigación
Enantioseparation in Countercurrent Chromatography
2-(4-chlorophenyl)succinic acid, a compound similar to 2-(3-chlorophenyl)succinic acid, was enantioseparated using countercurrent chromatography. Hydroxypropyl-β-cyclodextrin served as the chiral selector in a specialized solvent system, showcasing a potential application in chiral drug synthesis and pharmaceutical research (Yang Jin et al., 2020).
Analysis in Herbicide Formulations
The methyl ester of 2-chloro-3-(4-chlorophenyl)propionic acid, a related compound, was quantitatively determined in herbicide formulations. This indicates potential applications in agricultural chemistry and environmental monitoring (P. Výboh et al., 1972).
Role in Biotechnology and Industrial Applications
Succinic acid, closely related to this compound, is a key precursor in the food, pharmaceutical, and chemical industries. Its production from renewable resources has been extensively studied, highlighting its importance in sustainable development and green chemistry (M. Jiang et al., 2017).
Bio-Based Production of Succinic Acid
Metabolic engineering strategies have been applied to produce succinic acid, a compound structurally related to this compound, using various microorganisms. This illustrates its significance in bio-based chemical production and industrial biotechnology (J. Ahn et al., 2016).
Decomposition in Environmental Science
Studies on the decomposition of 2-chlorophenol (related to this compound) using three-phase fluidized bed packed with specific particle electrodes show applications in environmental remediation and waste treatment technologies (C. Jianmeng, 2008).
Biotechnology of Succinic Acid Production
The production of succinic acid, related to this compound, highlights its role in biotechnology. Its use in food, pharmaceuticals, and biodegradable plastics shows its versatility in various industrial applications (J. Zeikus et al., 1999).
Use in Polymer Chemistry
Succinic acid, a precursor to this compound, has been used to synthesize aromatic monomers and copolyesters, demonstrating applications in polymer science and materials engineering (Gabriel N. Short et al., 2018).
Aqueous Oxidation in Chemical Industry
The conversion of biomass-based 2-furaldehyde to succinic acid, akin to this compound, using Amberlyst-15 highlights a greener approach in the chemical industry for renewable building block chemicals production (H. Choudhary et al., 2012).
Mecanismo De Acción
Target of Action
Related compounds have shown affinity for voltage-gated sodium and calcium channels, as well as gaba a and trpv1 receptors .
Mode of Action
It’s suggested that the compound may interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels . This interaction could potentially alter the function of these channels, affecting the propagation of nerve impulses.
Biochemical Pathways
Succinic acid, a related compound, is known to play a crucial role in the citric acid cycle, a fundamental pathway in cellular respiration .
Result of Action
Related compounds have shown anticonvulsant and antinociceptive activities, suggesting potential effects on neuronal activity .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-(3-Chlorophenyl)succinic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle. This interaction is crucial for the conversion of succinate to fumarate, a critical step in cellular respiration. Additionally, this compound may interact with other dehydrogenases and oxidoreductases, influencing their activity and, consequently, the overall metabolic flux within cells .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those related to energy metabolism and oxidative stress. By modulating the activity of succinate dehydrogenase, this compound can impact the production of reactive oxygen species and the overall redox state of the cell. This, in turn, affects gene expression and cellular metabolism, leading to changes in cell function and viability .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with key enzymes and proteins. It acts as an inhibitor of succinate dehydrogenase, binding to the active site of the enzyme and preventing the conversion of succinate to fumarate. This inhibition leads to an accumulation of succinate, which can have downstream effects on cellular metabolism and signaling pathways. Additionally, this compound may influence the expression of genes involved in oxidative stress response and energy metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of metabolic regulation and oxidative stress response. These effects are often observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic activity and oxidative stress. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, including cellular damage and impaired metabolic function .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the tricarboxylic acid cycle. It interacts with enzymes such as succinate dehydrogenase and fumarase, influencing the conversion of succinate to fumarate and subsequently to malate. These interactions can affect the overall metabolic flux and the levels of various metabolites within the cell. Additionally, this compound may impact the balance of NADH and NAD+ ratios, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can be influenced by these interactions, affecting its overall activity and function. Studies have shown that this compound can accumulate in specific cellular compartments, such as mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it interacts with enzymes involved in the tricarboxylic acid cycle. This localization is crucial for its activity, as it allows the compound to directly influence key metabolic processes. Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles, further modulating its function and activity within the cell .
Propiedades
IUPAC Name |
2-(3-chlorophenyl)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPCJGJSIKKQND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496312 | |
| Record name | 2-(3-Chlorophenyl)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66041-28-9 | |
| Record name | 2-(3-Chlorophenyl)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



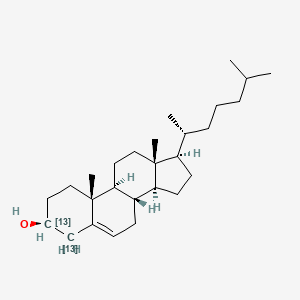
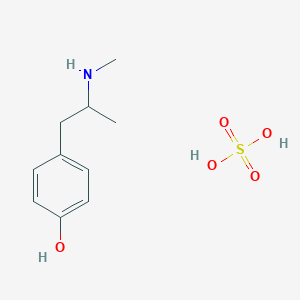
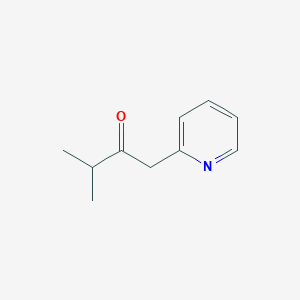
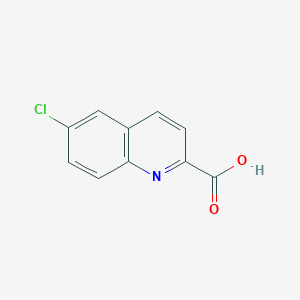

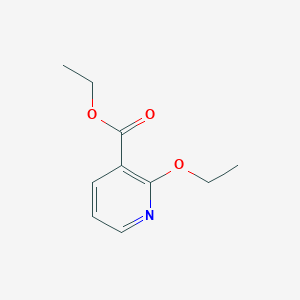
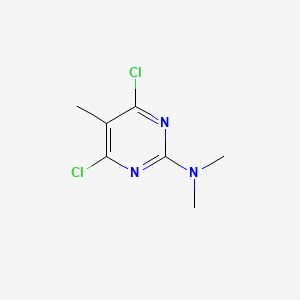
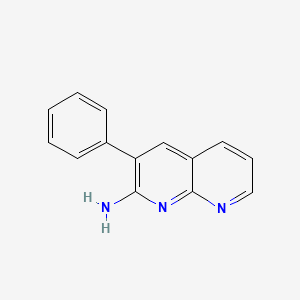
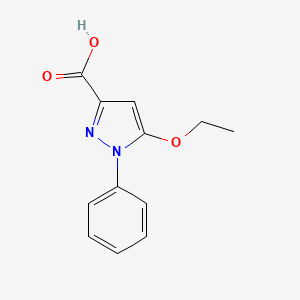
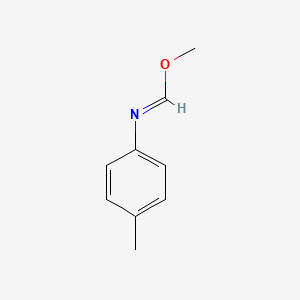
![2-Chlorobenzo[d]thiazole-5-sulfonyl chloride](/img/structure/B1366964.png)

